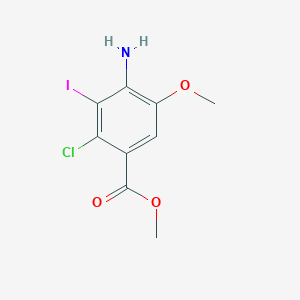
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate is an organic compound with the molecular formula C9H9ClINO3 It is a derivative of benzoic acid and contains functional groups such as an amino group, a chloro group, an iodo group, and a methoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a methoxybenzoate derivative, followed by chlorination and amination reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
Iodination: The starting material, such as methyl 4-methoxybenzoate, is treated with iodine and an oxidizing agent like potassium iodate in the presence of an acid catalyst to introduce the iodine atom at the desired position.
Chlorination: The iodinated intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions (e.g., solvent, temperature, and catalyst).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, dyes, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the chloro and iodo groups can participate in halogen bonding, and the methoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-amino-5-chloro-2-methoxybenzoate: Similar structure but lacks the iodine atom, which may affect its reactivity and applications.
Methyl 4-amino-3-iodo-5-methoxybenzoate: Lacks the chloro group, which may influence its chemical properties and biological activity.
Methyl 4-amino-2-chloro-5-methoxybenzoate: Lacks the iodine atom, affecting its potential for halogen bonding and other interactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Eigenschaften
Molekularformel |
C9H9ClINO3 |
|---|---|
Molekulargewicht |
341.53 g/mol |
IUPAC-Name |
methyl 4-amino-2-chloro-3-iodo-5-methoxybenzoate |
InChI |
InChI=1S/C9H9ClINO3/c1-14-5-3-4(9(13)15-2)6(10)7(11)8(5)12/h3H,12H2,1-2H3 |
InChI-Schlüssel |
HBZKRXCCFWMEJO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)C(=O)OC)Cl)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















